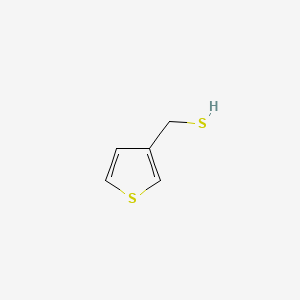

3-Thiophenemethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

thiophen-3-ylmethanethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFLKSYRDWXWBBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496898 | |

| Record name | (Thiophen-3-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16406-94-3 | |

| Record name | (Thiophen-3-yl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (thiophen-3-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**synthetic Methodologies for 3 Thiophenemethanethiol and Its Derivatives**

Classical and Conventional Routes to Thiophenemethanethiol Synthesis

Traditional methods for synthesizing 3-thiophenemethanethiol and its derivatives have historically relied on robust and predictable chemical transformations. These routes often involve multi-step processes starting from readily available thiophene (B33073) precursors.

A primary classical route involves the use of halogenated thiophenes, such as 3-bromothiophene (B43185), as the starting material. This approach leverages the reactivity of the carbon-halogen bond to introduce the required methylthiol group. One common pathway begins with the metalation of 3-bromothiophene, typically using an organolithium reagent like n-butyllithium, to form 3-thienyllithium. This highly reactive intermediate can then react with an appropriate electrophile to build the desired side chain.

For instance, the 3-thienyllithium can be reacted with a formaldehyde (B43269) source to introduce a hydroxymethyl group, which is subsequently converted to a halomethyl group (e.g., chloromethyl or bromomethyl). The final step involves a nucleophilic substitution with a sulfur source, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to yield this compound. Alternatively, the lithiated thiophene can react with elemental sulfur to form a thiolate, which can then be alkylated. Metalation and halogen-metal interconversion reactions are of great utility in the preparation of substituted thiophenes mdpi.com.

Table 1: Classical Synthesis via Halogenated Thiophene

| Step | Reactant | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | 3-Bromothiophene | n-Butyllithium | 3-Thienyllithium | Formation of a reactive nucleophile |

| 2 | 3-Thienyllithium | Formaldehyde (HCHO) | 3-Thiophenemethanol | Introduction of the methylene (B1212753) group |

| 3 | 3-Thiophenemethanol | Thionyl chloride (SOCl₂) | 3-(Chloromethyl)thiophene (B1314076) | Conversion to a better leaving group |

Another well-established strategy commences with a precursor that already contains the thiophene-3-methyl structure, but with a good leaving group attached to the methylene carbon. A common starting material for this method is 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene.

This pathway is more direct as it focuses on the final introduction of the thiol functional group. The synthesis is typically a one-step process involving the reaction of the halomethylthiophene with a sulfur nucleophile. Common sulfur reagents for this transformation include sodium hydrosulfide (NaSH), potassium thioacetate (B1230152) followed by hydrolysis, or thiourea. The reaction with thiourea forms an isothiouronium salt intermediate, which is then hydrolyzed, often under basic conditions, to release the final thiol product. This method is advantageous due to its simplicity and generally good yields. The direct substitution of leaving groups like halides by a sulfur nucleophile is a common method for forming C-S bonds acs.org.

Table 2: Nucleophilic Substitution Strategy

| Starting Material | Sulfur Reagent | Intermediate | Final Product | Reaction Type |

|---|---|---|---|---|

| 3-(Chloromethyl)thiophene | Thiourea ((NH₂)₂CS) | S-(Thiophen-3-ylmethyl)isothiouronium chloride | This compound | Sₙ2 followed by hydrolysis |

| 3-(Bromomethyl)thiophene | Potassium thioacetate (KSAc) | S-(Thiophen-3-ylmethyl) thioacetate | This compound | Sₙ2 followed by hydrolysis |

Modern and Green Chemistry Approaches in this compound Preparation

In response to the growing need for sustainable chemical manufacturing, modern synthetic methods are increasingly focused on principles of green chemistry. These include the use of biocatalysts, transition-metal catalysis for improved efficiency, and methodologies that reduce waste by being solvent-free or atom-economical.

Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity under mild reaction conditions. While the direct enzymatic synthesis of this compound is not yet a widely established industrial process, research into biocatalytic C-S bond formation is an active area. Enzymes such as lipases have been used in the synthesis of sulfur-containing heterocycles like dihydrothiophenes and in the preparation of thioesters and polyesters with pendant thiol groups researchgate.netmdpi.com.

The application of biocatalysis in heterocyclic chemistry is a growing field, with enzymes being used to create three- to six-membered heterocycles containing oxygen, sulfur, and/or nitrogen researchgate.net. A hypothetical biocatalytic route to this compound could involve a genetically engineered enzyme capable of catalyzing the thiolation of a 3-methylthiophene (B123197) precursor. For example, a lipase (B570770) could potentially catalyze the stereoselective hydrolysis of a thioester precursor, S-(thiophen-3-ylmethyl) thioacetate, to yield the desired thiol scispace.com. The development of such enzymatic routes aligns with green chemistry principles by operating under mild conditions and potentially reducing the need for hazardous reagents researchgate.net.

Transition metal catalysis has revolutionized organic synthesis by enabling reactions with high efficiency and selectivity. For the synthesis of aryl sulfides and related compounds, catalysts based on palladium, copper, and cobalt are frequently used utexas.edu. These methods can be applied to form the C-S bond in this compound derivatives.

A potential approach involves the cross-coupling of a thiophene-based precursor with a sulfur source. For instance, a palladium-catalyzed reaction could couple 3-bromothiophene with a protected thiol equivalent. More advanced methods involve the direct C-H functionalization of the thiophene ring. Transition metal-catalyzed transformations are attractive as they often require low catalyst loadings and can be tuned for chemo- and regioselectivity by modifying the ligands researchgate.net. For example, a copper-catalyzed coupling of a thiol with an aryl iodide, a protocol first reported by Buchwald, offers good functional group tolerance utexas.edu. Such a strategy could be adapted for the synthesis of this compound by coupling a suitable thiophene precursor with a thiolating agent.

Green chemistry emphasizes the importance of atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product mdpi.com. An ideal reaction has 100% atom economy, generating no waste byproducts nih.govnih.gov.

A synthesis of this compound that adheres to these principles would involve an addition reaction where all atoms of the reactants are incorporated into the product. While many classical syntheses have poor atom economy, modern approaches strive to improve this. For example, a direct, one-step synthesis from simple precursors that avoids the use of stoichiometric reagents would be highly atom-economical.

Solvent-free synthesis is another key aspect of green chemistry, aiming to reduce the environmental impact associated with solvent use and disposal. Reactions can be run neat (without a solvent) or in alternative media like water. For instance, a simple, solvent-free method for the synthesis of (thio)esters using ferric chloride as a heterogeneous catalyst has been reported, demonstrating the feasibility of such approaches for sulfur-containing compounds acs.org. Applying these principles, a future synthesis of this compound might involve the direct reaction of a thiophene precursor with a sulfur source under solvent-free conditions, possibly with microwave assistance to shorten reaction times.

Table 3: Comparison of Synthetic Approaches

| Methodology | Key Principle | Advantages | Disadvantages |

|---|---|---|---|

| Classical Routes | Well-established, predictable reactions | Readily available starting materials, reliable | Often multi-step, may use harsh reagents, lower atom economy |

| Biocatalytic Synthesis | Use of enzymes as catalysts | High selectivity, mild conditions, environmentally friendly | Enzyme availability and stability can be limiting, specific enzymes for target molecule may not exist |

| Transition-Metal Catalysis | Efficient bond formation using metal catalysts | High yields, good functional group tolerance, low catalyst loading | Cost of metals, potential for metal contamination in the product, ligand sensitivity |

| Solvent-Free & Atom Economy | Minimizing waste and solvent use | Reduced environmental impact, lower cost, increased safety | Can be challenging to find suitable reaction conditions, may require specialized equipment |

Derivatization Strategies for Functionalizing the Thiol and Thiophene Moieties of this compound

The unique bifunctional nature of this compound, possessing both a reactive thiol group and an aromatic thiophene ring, allows for a diverse range of derivatization strategies. These strategies can be broadly categorized into the selective modification of the thiol group and the functionalization of the thiophene ring system, enabling the synthesis of a wide array of molecules with tailored properties for various applications, from pharmaceuticals to materials science.

Selective Modification of the Thiol Group

The thiol group of this compound is a versatile handle for a variety of chemical transformations, including S-alkylation, S-acylation, and oxidation to disulfides. These reactions allow for the introduction of a wide range of functional groups, profoundly influencing the molecule's physical and biological properties.

S-Alkylation: The formation of thioethers through the S-alkylation of thiols is a fundamental and widely employed transformation. In the case of this compound, this can be readily achieved by reacting it with various alkylating agents, such as alkyl halides, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the leaving group on the alkylating agent in a nucleophilic substitution reaction. This method provides a straightforward route to a diverse range of 3-thienylmethyl thioethers.

S-Acylation: Thioesters can be synthesized by the S-acylation of thiols with acylating agents like acyl chlorides or carboxylic acid anhydrides. This reaction typically proceeds via nucleophilic acyl substitution, where the thiol attacks the carbonyl carbon of the acylating agent. The resulting thioesters are important intermediates in organic synthesis and are also found in various biologically active molecules. For this compound, S-acylation offers a direct method to introduce carbonyl-containing moieties. wikipedia.orgorganic-chemistry.orgresearchgate.net

Oxidation to Disulfides: Thiols can be oxidized to form disulfides, a reaction of significant importance in biological systems and materials science. The oxidation of this compound results in the formation of bis(3-thienylmethyl) disulfide. This transformation can be accomplished using a variety of oxidizing agents. This reversible reaction is crucial in processes such as protein folding and the formation of self-assembled monolayers. chemrxiv.orgorganic-chemistry.orglibretexts.org

Table 1: Examples of Selective Modification of the Thiol Group of Thiophenemethanethiol Analogs This table is generated based on general thiol reactivity, with specific examples for thiophenemethanethiol analogs requiring further targeted research.

| Reaction Type | Reagent/Conditions | Product Type |

| S-Alkylation | Alkyl halide, Base | Thioether |

| S-Acylation | Acyl chloride, Base | Thioester |

| Oxidation | Oxidizing agent (e.g., I2, H2O2) | Disulfide |

Functionalization of the Thiophene Ring System

The thiophene ring in this compound is an aromatic system that can undergo various electrophilic substitution and metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of substituents onto the ring, further diversifying the molecular architecture.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). The primary positions for substitution on the 3-substituted thiophene ring are the C2 and C5 positions, which are activated by the sulfur atom.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the thiophene ring can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS). The resulting halothiophenes are valuable intermediates for further functionalization, particularly in cross-coupling reactions. iust.ac.irresearchgate.net

Nitration: The introduction of a nitro group onto the thiophene ring is typically achieved using nitrating agents such as nitric acid in the presence of acetic anhydride (B1165640). The reaction conditions need to be carefully controlled to avoid oxidation of the sensitive thiophene ring. stackexchange.comscispace.com

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the thiophene ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3, SnCl4). This is a powerful method for the formation of thienyl ketones. google.comasianpubs.orgorganic-chemistry.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds. Halogenated derivatives of this compound can be coupled with a variety of organometallic reagents to introduce alkyl, aryl, or other functional groups onto the thiophene ring. These reactions have significantly expanded the scope of accessible thiophene derivatives. uva.esnih.gov

Table 2: Potential Functionalization of the Thiophene Ring in this compound This table outlines potential reactions based on the general reactivity of thiophene rings. Specific outcomes for this compound would depend on the influence of the -CH2SH substituent.

| Reaction Type | Reagent/Conditions | Potential Product |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-3-thiophenemethanethiol |

| Nitration | HNO3 / Acetic Anhydride | Nitro-3-thiophenemethanethiol |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | Acyl-3-thiophenemethanethiol |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-3-thiophenemethanethiol |

Mechanistic Investigations of this compound Formation and Derivatization Reactions

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes. While specific mechanistic studies on this compound are not extensively documented in readily available literature, the mechanisms can be inferred from well-established principles of organic chemistry and studies on analogous thiophene and thiol compounds.

The formation of this compound often involves the reduction of a corresponding carbonyl compound, such as 3-thiophenecarboxaldehyde. This reduction can be achieved using various reducing agents, and the mechanism typically involves the nucleophilic addition of a hydride to the carbonyl carbon.

The mechanisms of the derivatization reactions of the thiol group generally follow standard pathways for nucleophilic substitution and oxidation. For instance, S-alkylation proceeds through an SN2 mechanism, where the thiolate anion acts as the nucleophile.

The electrophilic substitution reactions on the thiophene ring proceed via a mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The position of substitution is directed by the electronic effects of the substituents already present on the ring. The methylene thiol group (-CH2SH) at the 3-position is expected to be an ortho, para-director, though in the case of thiophene, this corresponds to the 2- and 5-positions. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound, helping to predict the regioselectivity of its reactions and elucidate the transition states of its derivatization pathways. nih.gov

**chemical Reactivity and Mechanistic Aspects of 3 Thiophenemethanethiol Transformations**

Reactivity of the Thiol Group in 3-Thiophenemethanethiol

The thiol group, analogous to the hydroxyl group in alcohols, is the primary center for nucleophilic reactions and oxidation. Thiols are generally more acidic than their alcohol counterparts, meaning they are more readily deprotonated to form the corresponding thiolate anion. chemistrysteps.com This thiolate is a potent nucleophile, underpinning much of the reactivity of this functional group. youtube.com

One of the most characteristic reactions of thiols is their oxidation to form disulfides, which involves the formation of a sulfur-sulfur bond. youtube.com This transformation can be achieved with a variety of mild oxidizing agents. For instance, the reaction of two molecules of a thiol with an oxidant like iodine (I₂) or bromine (Br₂) in the presence of a base leads to the formation of a disulfide. youtube.comnih.gov The process is biochemically significant and can also be facilitated by air (oxygen) under certain conditions.

The general mechanism for oxidation with a halogen, such as bromine, begins with the nucleophilic attack of the thiol sulfur on the bromine molecule. youtube.com A subsequent deprotonation by a base, followed by an SN2-type attack by a second thiolate molecule on the sulfur atom of the intermediate, displaces the bromide ion and forms the disulfide bond. youtube.com Stronger oxidizing agents can further oxidize thiols to sulfonic acids. researchgate.net

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| Iodine (I₂) or Bromine (Br₂) | Basic conditions (e.g., NaOH) | Disulfide |

| Oxygen (Air) | Often requires a catalyst (e.g., metal ions) | Disulfide |

| Hydrogen Peroxide (H₂O₂) | Controlled conditions | Disulfide |

| Dimethyl sulfoxide (B87167) (DMSO) | Can require acid or halogen catalyst | Disulfide |

| Sulfuryl Fluoride (SO₂F₂) | Base (e.g., Et₃N) in CH₃CN | Disulfide |

Thiols and their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.com The thiolate anion of this compound can readily participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form thioethers (sulfides). This reaction, analogous to the Williamson ether synthesis, typically proceeds via an SN2 mechanism, especially with primary and secondary alkyl halides. youtube.com

The synthesis of thioethers is a common transformation in the pharmaceutical industry. acsgcipr.org Besides alkyl halides, other sulfur sources like thiourea (B124793) can be used in one-pot syntheses to form thioethers from organic halides, which avoids handling volatile and malodorous thiols. taylorandfrancis.com The formation of a C-S bond is a key step in synthesizing many organic molecules. acsgcipr.orgtaylorandfrancis.com

| Electrophile | Reaction Type | General Conditions |

|---|---|---|

| Alkyl Halides (R-X) | SN2 | Base (e.g., NaOH, NaH) to form thiolate |

| Epoxides | SN2 Ring-Opening | Thiolate attacks the less substituted carbon |

| Aryl Halides (Ar-X) | SNAr / Metal-catalyzed | Requires activated ring or metal catalyst (e.g., Pd, Cu) |

| Acyl Chlorides (RCOCl) | Nucleophilic Acyl Substitution | Forms a thioester |

The sulfur atom in the thiol group is a soft Lewis base, which allows it to form strong coordinate bonds with soft Lewis acidic metal ions. wikipedia.org Upon deprotonation, the resulting thiolate anion acts as a potent ligand, forming stable metal thiolate complexes with a wide range of transition metals. wikipedia.orgbohrium.com This property is crucial in the function of many metalloenzymes, where cysteine residues (containing a thiol group) coordinate to metal centers. wikipedia.org

The synthesis of these complexes can be achieved through several methods, including the reaction of a metal halide with an alkali metal thiolate (salt metathesis) or by reacting a metal complex directly with the thiol, which can lead to concomitant oxidation of the thiol. wikipedia.org Thiolate ligands can bind to a metal center as terminal ligands or act as bridging ligands between two or more metal centers. wikipedia.org Metals such as mercury, cadmium, lead, copper, and iron have a high affinity for thiol-containing ligands. nih.gov

Reactivity of the Thiophene (B33073) Ring in this compound Derivatives

The thiophene ring is an aromatic heterocycle that is considered electron-rich due to the delocalization of the sulfur atom's lone pair of electrons into the π-system. wikipedia.orgpharmaguideline.com Consequently, it is more reactive towards electrophilic aromatic substitution than benzene (B151609). e-bookshelf.depearson.com

Electrophilic aromatic substitution (SEAr) on the thiophene ring occurs preferentially at the α-positions (C2 and C5), as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. e-bookshelf.deresearchgate.net The substituent already present on the ring directs the position of subsequent substitutions. researchgate.net

In this compound, the 3-substituent is a methylenethiol group (-CH₂SH). The alkyl group is electron-donating and thus activating, directing incoming electrophiles to the ortho (C2) and para (C5) positions. Therefore, electrophilic substitution on this compound or its derivatives is expected to yield predominantly 2- and 5-substituted products. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation.

| Reaction | Typical Reagents | Expected Major Products for 3-Substituted Thiophene |

|---|---|---|

| Halogenation | Br₂, Cl₂, NBS, NCS | 2-Halo and 5-Halo derivatives |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 2-Nitro and 5-Nitro derivatives |

| Sulfonation | H₂SO₄ | 2-Sulfonic acid and 5-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl and 5-Acyl derivatives |

Thiophene derivatives are valuable building blocks in materials science and medicinal chemistry, often assembled using organometallic cross-coupling reactions. researchgate.net These reactions create new carbon-carbon or carbon-heteroatom bonds and typically involve a transition metal catalyst, most commonly palladium or nickel. researchgate.netyoutube.com

To participate in cross-coupling, the thiophene ring of a this compound derivative would typically first be functionalized, for example, by halogenation at the 2- or 5-position. This halothiophene can then be coupled with an organometallic reagent (containing boron, tin, zinc, or magnesium) in the presence of a catalyst. jcu.edu.au Key cross-coupling reactions used in thiophene chemistry include the Suzuki, Stille, Kumada, and Negishi couplings. jcu.edu.aucem.com These strategies provide a powerful means to construct complex molecules, such as conjugated polymers and pharmacologically active compounds. researchgate.net

| Reaction Name | Organometallic Reagent (R-M) | Catalyst | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron (e.g., Boronic acid) | Palladium | Mild conditions, stable reagents, good functional group tolerance |

| Stille Coupling | Organotin (Stannane) | Palladium | Tolerant of many functional groups, but tin reagents are toxic |

| Kumada Coupling | Organomagnesium (Grignard) | Nickel or Palladium | Highly reactive, less tolerant of functional groups |

| Negishi Coupling | Organozinc | Nickel or Palladium | High reactivity and selectivity |

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the reactivity of the thiol group is well-established and allows for predictions of its behavior. Thiol-disulfide exchange, Michael additions, and reactions with electrophiles are characteristic transformations for thiols. The kinetics of such reactions are influenced by factors including the solvent, pH, and the nature of the reactants.

An extensive kinetic comparison of 13 different thiol-X reactions has highlighted the significant catalytic effect of dipolar aprotic solvents on many of these transformations. researchgate.net This suggests that the environment plays a crucial role in the reactivity of the thiol group. The table below summarizes the general reactivity orders observed for thiols in different solvent types, which can be extrapolated to anticipate the behavior of this compound.

Table 1: General Reactivity Order of Substrates toward Thiols in Different Solvents

| Solvent Type | Reactivity Order |

|---|---|

| Polar Aprotic | Varies significantly based on substrate |

| Nonpolar | Different from polar aprotic solvents |

This table is a generalized representation based on broad studies of thiol reactions and not specific to this compound.

Furthermore, studies on the kinetics of reactions between 3,5-dicyanothiophene and various amines have demonstrated the utility of linear free energy relationships to determine electrophilicity parameters. nih.gov A similar approach could be employed to quantify the nucleophilicity of this compound and predict its reactivity in a range of reactions.

Supramolecular Interactions and Self-Assembly Processes Involving this compound

The molecular structure of this compound, featuring a thiol group for surface anchoring and an aromatic thiophene ring capable of intermolecular interactions, makes it a prime candidate for supramolecular chemistry and self-assembly processes.

Thiols are well-known for their ability to form highly ordered, self-assembled monolayers (SAMs) on the surfaces of noble metals such as gold, silver, and copper. northwestern.edursc.orguh.edu This spontaneous organization is driven by the strong affinity of sulfur for the metal surface, leading to the formation of a stable metal-thiolate bond. For alkanethiols on a gold surface, this interaction energy is on the order of 45 kcal/mol.

While specific studies on this compound SAMs are limited, the general principles of thiol-based SAM formation can be applied. The process is typically initiated by the chemisorption of the thiol onto the metal substrate. uh.edu Subsequent organization into a densely packed monolayer is driven by weaker, non-covalent interactions between the adjacent thiophene moieties, such as van der Waals forces and π-π stacking.

The structure of the resulting monolayer, including the tilt angle of the molecules relative to the surface normal, is determined by a balance between the sulfur-metal bond, the intermolecular interactions, and the steric demands of the thiophene headgroup. For typical alkanethiol SAMs on gold, a characteristic (√3 × √3)R30° structure is often observed, with the alkyl chains tilted at approximately 30 degrees from the surface normal. The aromatic nature of the thiophene ring in this compound would likely lead to different packing arrangements compared to simple alkanethiols.

Table 2: Key Driving Forces in the Formation of Thiol-Based SAMs

| Interaction | Description |

|---|---|

| Molecule-Substrate | Strong, semi-covalent bond between sulfur and the metal surface. |

| Molecule-Molecule | Van der Waals forces, hydrophobic interactions, and potential π-π stacking between adjacent molecules. |

| Molecule-Solvent | Interactions with the solvent during the assembly process. |

The electrochemical stability of such SAMs is a critical factor for their application. Studies on various thiolate SAMs on gold, platinum, and copper have shown that stability is influenced by the molecular structure of the thiol. nsf.gov For instance, the presence of functional groups that can lead to electrostatic repulsion may decrease the stability of the monolayer. nsf.gov

Beyond the formation of SAMs on surfaces, non-covalent interactions play a crucial role in the aggregation of this compound in the gas phase and in solution. These interactions are fundamental to understanding the broader supramolecular chemistry of this compound.

Weakly-bound homodimers of similar aromatic thiols, such as thiophenol and benzyl (B1604629) mercaptan, have been studied to understand the nature of non-covalent interactions involving sulfur. uva.es These studies have provided insight into the electronic and structural characteristics of interactions like the weak dispersive S-H···S hydrogen bond. uva.es

In the case of thiophene clusters, quantum theory of atoms in molecules (QTAIM) analysis has been used to understand the nature of the non-covalent bonds that stabilize these structures. researchgate.net Such analyses provide data on critical points and bond paths within the electron density, which helps to characterize the interactions. researchgate.net It is anticipated that similar non-covalent forces, including dispersion and potential weak hydrogen bonding, govern the aggregation of this compound.

The interplay of these non-covalent interactions can influence the solid-state ordering and, consequently, the material properties of thiophene-based materials. nih.gov For instance, in thiophene-phenylene copolymers, non-covalent intramolecular interactions are leveraged to control the main-chain conformation and enhance solid-state ordering, which in turn affects charge transport properties. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiophenol |

| Benzyl mercaptan |

| 1-Hexanethiol |

| 3,5-Dicyanothiophene |

| Thiophene |

| Gold |

| Silver |

| Copper |

**advanced Spectroscopic and Structural Elucidation of 3 Thiophenemethanethiol**

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy serves as a powerful tool for determining the solution-state structure and dynamics of molecules like 3-Thiophenemethanethiol. While extensive experimental studies specifically detailing the conformational and dynamic properties of this compound are not widely available in published literature, the principles of NMR spectroscopy allow for a theoretical framework of how such studies would be conducted.

Multi-dimensional NMR experiments are essential for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between atoms.

COSY spectra would reveal scalar couplings between protons, confirming the connectivity within the thiophene (B33073) ring and between the methylene (B1212753) (-CH₂) and thiol (-SH) protons.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the thiophene ring carbons and the methylene carbon.

These assignments are the foundational step for more advanced dynamic and conformational studies.

The flexibility of this compound is primarily due to rotation around two key single bonds: the C3-CH₂ bond and the CH₂-SH bond. Dynamic NMR (DNMR) spectroscopy, through variable-temperature experiments, can be used to quantify the energy barriers associated with these rotational processes.

By monitoring the coalescence of NMR signals as the temperature is changed, it is possible to determine the rate of exchange between different conformations. For this compound, hindered rotation could potentially lead to distinct NMR signals for different rotamers at low temperatures. The temperature at which these signals broaden and merge (the coalescence temperature) is directly related to the energy barrier for that rotation. This analysis provides critical data on the molecule's conformational flexibility and the relative stability of its different spatial arrangements.

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Vibrational Assignments

The C-S stretching vibration (νCS) of a thiol group typically appears in the 650-700 cm⁻¹ range in Raman spectra, a region that is often free from interference from other functional groups. rsc.org The S-H stretching mode is expected around 2550 cm⁻¹, though it is often weak in IR spectra. The thiophene ring itself gives rise to several characteristic bands, including C-H stretching above 3000 cm⁻¹, and C=C and C-C ring stretching vibrations typically in the 1300-1600 cm⁻¹ region. globalresearchonline.netiosrjournals.org

Table 1: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch | Thiophene Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (asymmetric) | -CH₂- | ~2925 | Medium |

| C-H Stretch (symmetric) | -CH₂- | ~2850 | Medium |

| S-H Stretch | -SH | 2600 - 2550 | Weak |

| C=C Ring Stretch | Thiophene Ring | 1600 - 1400 | Medium-Strong |

| C-C Ring Stretch | Thiophene Ring | 1400 - 1300 | Medium |

| C-S Stretch | Thiol (-CH₂-SH) | 700 - 600 | Medium-Weak |

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and elucidating structural features through the analysis of fragmentation patterns.

Under electron ionization (EI), this compound (molecular weight ≈ 130.2 g/mol ) would first form a molecular ion (M⁺•) at m/z ≈ 130. The subsequent fragmentation would be dictated by the stability of the resulting ions and neutral losses. Key expected fragmentation pathways include:

Alpha-cleavage: The bond between the methylene group and the thiophene ring can break, leading to the formation of a highly stable thienylmethyl cation (C₅H₅S⁺) at m/z = 97. This is often the base peak in the mass spectra of thenyl compounds due to the aromatic stabilization of the cation.

Loss of a thiol radical: Cleavage of the CH₂-SH bond can result in the loss of an •SH radical (mass 33), leading to a fragment at m/z = 97, coinciding with the thienylmethyl cation.

Loss of H₂S: Rearrangement followed by the elimination of a neutral hydrogen sulfide (B99878) molecule (mass 34) could lead to a fragment at m/z = 96.

Isotopic labeling studies, for instance, by replacing the thiol proton with deuterium (B1214612) (3-thiophenemethane-d1-thiol), could be used to confirm these fragmentation mechanisms. researchgate.net In this case, fragments resulting from the loss of •SD or D₂S would be observed, shifting the corresponding fragment peaks by one mass unit and providing definitive evidence for the proposed pathways.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Formation Pathway |

|---|---|---|---|

| 130 | Molecular Ion | [C₅H₆S₂]⁺• | Ionization of parent molecule |

| 97 | Thienylmethyl Cation | [C₅H₅S]⁺ | Alpha-cleavage (loss of •SH) |

| 51 | Thiopropargylium Cation | [C₃H₃S]⁺ | Ring fragmentation |

X-ray Crystallography and Solid-State Structural Characterization of this compound Derivatives

X-ray crystallography provides precise information about the arrangement of atoms in the solid state. As this compound is a liquid under standard conditions, its own crystal structure cannot be determined. However, the structural characterization of its solid derivatives offers valuable insight into the molecule's geometry, conformation, and intermolecular interactions.

Studies on thiophene-3-carbonyl derivatives have revealed interesting solid-state phenomena, such as ring-flip disorder, where the thiophene ring can occupy two different orientations within the crystal lattice. dcu.ie The crystal structures of such derivatives show how the thiophene-3-yl moiety participates in intermolecular interactions, including hydrogen bonding (if appropriate functional groups are present) and π-stacking. This information is critical for understanding how this compound-based units might organize in solid materials, such as polymers or self-assembled monolayers.

Surface-Sensitive Spectroscopic Techniques for Adsorption and Interface Chemistry

The thiol group in this compound allows it to strongly adsorb onto metal surfaces, particularly gold, forming self-assembled monolayers (SAMs). Surface-sensitive spectroscopic techniques are crucial for characterizing these interfaces.

X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the chemical composition of the surface layer and provide information about the chemical state of the elements. For a SAM of this compound on gold, analysis of the S 2p core level spectrum would be particularly informative. The binding energy of the S 2p electrons can distinguish between unbound thiols and thiolate species covalently bonded to the gold surface.

Reflection-Absorption Infrared Spectroscopy (RAIRS): RAIRS is used to study the vibrational modes of molecules adsorbed on a surface. Based on the surface selection rules, only vibrational modes with a dynamic dipole moment component perpendicular to the surface are strongly observed. This allows for the determination of the average orientation of the adsorbed this compound molecules relative to the substrate.

Surface-Enhanced Raman Scattering (SERS): SERS can provide a greatly enhanced Raman signal for molecules adsorbed on nanostructured metal surfaces. This technique would yield a detailed vibrational spectrum of the adsorbed monolayer, offering insights into the specific conformation of the molecule upon adsorption and the nature of the sulfur-metal bond.

These techniques collectively provide a comprehensive picture of the adsorption process, the structure of the resulting monolayer, and the chemical interactions at the molecule-substrate interface.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a molecule like this compound, XPS is particularly useful for analyzing its interaction with surfaces, for instance, when forming self-assembled monolayers (SAMs) on metal substrates like gold.

The analysis focuses on the core-level spectra of the constituent elements, primarily sulfur (S 2p) and carbon (C 1s). The binding energy of the photoemitted electrons is characteristic of the element and its chemical environment.

Research Findings: While specific XPS data for this compound is not extensively published, analysis of similar aromatic thiols and thiophene derivatives provides a strong basis for expected results. The S 2p spectrum is particularly informative. The thiol group (-SH) typically shows a characteristic S 2p3/2 peak around 164 eV. thermofisher.com When this compound chemisorbs on a metal surface like gold, it is expected to form a thiolate bond (Au-S-), leading to a shift in the S 2p3/2 binding energy to a lower value, typically around 162.5 eV. thermofisher.com The presence of the thiophene ring introduces a second sulfur atom, which would have a distinct binding energy, allowing for the differentiation between the two sulfur environments within the molecule.

Oxidation of the thiol group, which can occur upon exposure to air, would result in the formation of sulfonate (-SO3-) species, identifiable by a high binding energy peak around 168 eV. researchgate.net The high-resolution C 1s spectrum can be deconvoluted to identify carbons from the thiophene ring and the methylene group, with subtle shifts indicating their chemical states and bonding.

Representative XPS Data for Thiol-Based Compounds

| Element | Orbital | Chemical State | Typical Binding Energy (eV) |

|---|---|---|---|

| Sulfur | S 2p3/2 | Thiol (R-SH) | ~164.0 |

| Sulfur | S 2p3/2 | Thiolate (Au-S) | ~162.5 |

| Sulfur | S 2p3/2 | Oxidized Sulfur (-SO3-) | ~168.0-169.0 |

| Carbon | C 1s | C-C / C-H | ~284.8 |

Note: Binding energies are approximate and can vary based on the specific chemical environment and instrument calibration. thermofisher.comresearchgate.net

Scanning Tunneling Microscopy (STM)

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. It is exceptionally well-suited for studying the self-assembly of molecules like this compound on conductive substrates. STM can reveal the packing arrangement, orientation, and surface morphology of the resulting molecular monolayers.

Research Findings: Studies on aromatic thiols and thiophene-based molecules on Au(111) surfaces provide a model for the expected behavior of this compound. acs.orgacs.orgnih.gov These molecules typically form well-ordered self-assembled monolayers (SAMs). nih.govbeilstein-journals.org The thiol group acts as an anchor, forming a strong covalent bond with the gold surface. acs.org

STM imaging can resolve the individual molecules within the monolayer, revealing their packing structure, which is often influenced by intermolecular interactions (e.g., van der Waals forces between the thiophene rings) and the underlying substrate lattice. acs.orgbeilstein-journals.org For aromatic thiols, various packing arrangements, such as herringbone structures, have been observed. acs.org The images can also show defects in the monolayer, such as domain boundaries, vacancies, and step edges of the substrate. dtic.mil By analyzing the STM topographs, it is possible to determine the unit cell of the molecular lattice and the orientation of the molecules with respect to the substrate. For instance, studies on similar molecules have shown that the tilt angle of the molecular backbone can be determined. beilstein-journals.org

Thermal Desorption Spectroscopy (TDS)

Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), is a technique used to study the desorption of molecules from a surface when the surface temperature is increased in a controlled manner. It provides valuable information about the strength of the molecule-surface bond and the energetics of adsorption.

Research Findings: While TDS data specifically for this compound is scarce, studies on the adsorption of thiophene on various surfaces offer significant insights. researchgate.netacs.org In a typical TDS experiment, a surface is dosed with the molecule of interest at a low temperature, and then heated at a constant rate. A mass spectrometer monitors the desorbing species as a function of temperature.

For thiophene adsorbed on surfaces like γ-Al2O3, TPD spectra typically show multiple desorption peaks. acs.org A peak at a lower temperature (e.g., ~175 K) is often assigned to the desorption of multilayer thiophene, where the molecules are held by weaker intermolecular forces. acs.org A second, higher-temperature peak (e.g., ~220-255 K) corresponds to the desorption of the monolayer, i.e., molecules directly chemisorbed to the surface. researchgate.netacs.org The temperature of this peak is related to the adsorption energy; a higher desorption temperature indicates a stronger bond. The shape and position of the desorption peaks can provide information about the order of the desorption kinetics and the activation energy for desorption.

Representative Desorption Temperatures for Thiophene on Surfaces

| Molecule | Substrate | Desorption Feature | Peak Desorption Temperature (K) |

|---|---|---|---|

| Thiophene | Al(111) | Multilayer | 144 |

| Thiophene | Al(111) | Monolayer | 156 |

| Bithiophene | Al(111) | Multilayer | 218 |

| Bithiophene | Al(111) | Monolayer | 255 |

| Thiophene | γ-Al2O3 | Multilayer | 175 |

Data compiled from studies on thiophene and bithiophene. researchgate.netacs.org

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on or very close to nanostructured metal surfaces, typically gold or silver. rsc.org This enhancement allows for the detection of even single molecules and provides detailed information about the vibrational modes of the adsorbate, its orientation, and its interaction with the surface.

Research Findings: The SERS spectrum of this compound is expected to be dominated by vibrations of the thiophene ring and the thiol group. The thiol group provides a natural anchor to the SERS-active metal surface, making it an ideal candidate for SERS studies. rsc.org Research on aromatic thiols and aminothiophenols demonstrates the power of SERS in elucidating molecular information. nih.govnih.govacs.orgacs.org

The S-H stretching mode, typically weak in normal Raman, may be observed, although its intensity and position can be affected by the formation of a thiolate bond with the surface. The most prominent peaks are generally those associated with the aromatic ring, such as C-C stretching and ring breathing modes. acs.org The relative enhancement of different vibrational modes can provide clues about the molecule's orientation on the surface. For example, modes with polarizability changes perpendicular to the surface are often more strongly enhanced. The interaction of the thiophene ring's sulfur atom with the surface could also influence the SERS spectrum.

Representative SERS Bands for Aromatic Thiol-based Compounds on Gold/Silver

| Wavenumber (cm-1) | Assignment |

|---|---|

| ~1570-1600 | C-C stretching of the aromatic ring |

| ~1000-1100 | Ring breathing modes |

| ~800-900 | C-H out-of-plane bending |

Note: These are general ranges for aromatic thiols; specific peak positions for this compound would require experimental measurement. nih.govacs.org

Microwave Spectroscopy for Gas-Phase Structure and Hydrogen Bonding Characterization

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. By precisely measuring these transitions, it is possible to determine highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, the precise three-dimensional structure of the molecule, including bond lengths and angles, can be determined.

Research Findings: This technique is particularly powerful for identifying different conformers of a molecule and characterizing weak non-covalent interactions, such as hydrogen bonds. uva.es For this compound, microwave spectroscopy could elucidate the preferred orientation of the -CH2SH group relative to the thiophene ring.

Furthermore, microwave spectroscopy is an excellent tool for studying intramolecular hydrogen bonding. In molecules containing both a proton donor (like the S-H group) and a proton acceptor (like the π-electron system of the thiophene ring), a weak S-H···π interaction might exist. The existence of such a bond can be inferred from the determined molecular geometry and subtle changes in the rotational constants. Studies on similar molecules, such as 3-butyne-1-thiol, have provided evidence for intramolecular S-H···π hydrogen bonds through microwave spectroscopy. The thiol group has been shown to act as both a hydrogen bond donor and acceptor in various molecular complexes. researchgate.net While S-H···S/O hydrogen bonds are generally considered weak, they can be definitive in stabilizing specific molecular conformations. pnas.orguva.es

The combination of experimental microwave spectroscopy with high-level quantum chemical calculations is a synergistic approach that allows for the confident assignment of the rotational spectra of different conformers and provides a detailed picture of the molecule's potential energy surface. arxiv.orgresearchgate.net

**computational and Theoretical Chemistry Studies of 3 Thiophenemethanethiol**

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Thiophenemethanethiol, including its geometry, stability, and electronic landscape. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) has become a primary method for studying thiophene (B33073) derivatives due to its favorable balance of computational cost and accuracy. sci-hub.st DFT calculations are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For thiophene and its derivatives, DFT methods like B3LYP have been shown to provide geometrical parameters in good agreement with experimental values. jchps.comresearchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. psu.edu These calculations not only confirm that the structure is a true energy minimum but also predict the infrared (IR) and Raman spectra of the molecule. jchps.com Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C-S stretching, or ring deformation modes. nih.gov Comparing these theoretical spectra with experimental data allows for detailed assignments of spectral features.

Table 1: Predicted Geometrical Parameters for this compound using DFT Illustrative data based on typical results for thiophene derivatives.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

|---|---|---|

| Bond Length | C-S (ring) | ~1.72 Å |

| Bond Length | C=C (ring) | ~1.37 Å |

| Bond Length | C-C (ring) | ~1.42 Å |

| Bond Length | C-CH₂ | ~1.51 Å |

| Bond Length | CH₂-SH | ~1.85 Å |

| Bond Angle | C-S-C (ring) | ~92.2° |

| Bond Angle | C-C-CH₂ | ~125.0° |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, are often employed for higher accuracy in energetic calculations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide more rigorous treatments of electron correlation. researchgate.netnih.gov These computationally intensive methods are used to calculate high-accuracy thermochemical properties, including the enthalpy of formation, atomization energy, and bond dissociation energies. researchgate.netmdpi.com Such calculations are crucial for developing a detailed understanding of the thermodynamic stability of this compound and the energetics of its chemical bonds. researchgate.net

Molecular Dynamics Simulations of this compound in Condensed Phases

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into the dynamic properties of this compound in condensed phases (liquids or solutions). researchgate.net In an MD simulation, the forces on each atom are calculated using a force field (a classical approximation of the potential energy surface), and Newton's equations of motion are integrated to track the trajectory of all atoms. This allows for the study of properties like diffusion, solvation structure, and conformational dynamics. For a molecule like this compound, MD simulations can reveal how it interacts with solvent molecules, how it orients itself at interfaces, and the preferred conformations of its side chain. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov A transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate. DFT methods are frequently used to locate and characterize the geometry and energy of transition states for reactions such as oxidation, nucleophilic addition, or radical attack on the thiophene ring or the thiol group. researchgate.netresearchgate.net For instance, studies on similar thiols have shown that reactions can proceed through mechanisms involving hydrogen atom transfer from the S-H group or addition to the thiophene ring. nih.gov Calculating the energy barrier (activation energy) associated with the transition state provides a quantitative prediction of the reaction's feasibility and kinetics. researchgate.net

Theoretical Studies of Structure-Reactivity Relationships in this compound Chemistry

Theoretical studies can establish clear relationships between the molecular structure of this compound and its chemical reactivity. This is often achieved by calculating quantum chemical descriptors derived from the electronic structure. researchgate.netresearchgate.net Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO gap is an indicator of chemical stability and reactivity. researchgate.net Other descriptors such as the molecular electrostatic potential (MEP) map, which visualizes electron-rich and electron-poor regions, can predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Quantum Chemical Reactivity Descriptors Illustrative data based on typical DFT calculations for thiophene derivatives.

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates sites prone to oxidation or electrophilic attack (likely the sulfur atom and π-system of the ring). researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates sites susceptible to nucleophilic attack. researchgate.net |

| HOMO-LUMO Gap | ELUMO - EHOMO | Relates to the molecule's kinetic stability and polarizability. researchgate.net |

| Ionization Potential (IP) | Energy required to remove an electron | Quantifies the ease of oxidation. |

| Electron Affinity (EA) | Energy released upon adding an electron | Quantifies the ease of reduction. |

Predictive Modeling for Derivatives and Analogs of this compound

Computational models can be used to predict the properties of novel derivatives and analogs of this compound before they are synthesized. By systematically modifying the structure in silico (e.g., by adding different substituent groups to the thiophene ring) and recalculating their properties, researchers can perform virtual screening. This approach, often part of a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) study, can identify derivatives with enhanced electronic, chemical, or physical properties. researchgate.net For example, modeling could be used to predict how substituents would alter the HOMO-LUMO gap to tune the electronic properties for applications in materials science or how modifications would affect the molecule's reactivity in a specific chemical transformation.

**applications of 3 Thiophenemethanethiol in Advanced Materials Science**

Polymer Chemistry and Conjugated Polymer Synthesis

The dual functionality of 3-thiophenemethanethiol allows for its use in both the synthesis of novel polymers and the modification of existing ones. Its incorporation can introduce specific electronic, optical, or self-assembly characteristics into the final macromolecular structure.

Thiophene-based conjugated polymers are a significant class of materials in organic electronics due to their conductivity and stability. nih.govresearchgate.net The properties of these polymers, such as their bandgap and charge carrier mobility, can be finely tuned by introducing functional groups to the thiophene (B33073) monomer. nih.gov While the direct polymerization of this compound can be complex due to the reactive thiol group, it can be incorporated as a comonomer or a functional pendant group to create polymers with tailored properties.

The synthesis of thiophene-based polymers is often achieved through transition metal-catalyzed cross-coupling reactions. nih.govrsc.org The presence of a functional group like the methanethiol (B179389) allows for post-polymerization modification or can influence the polymer's self-assembly and morphology, which are crucial for the performance of electronic devices. The introduction of such functional groups is a key strategy for developing new materials for applications in organic solar cells and transistors. dntb.gov.ua Copolymers synthesized from different 3-substituted thiophene derivatives have demonstrated photoluminescent properties, with potential applications in electroluminescent devices. researchgate.net

Table 1: Synthesis Methods for Thiophene-Based Polymers

| Polymerization Method | Catalyst/Reagent | Monomer Type | Key Features |

|---|---|---|---|

| Oxidative Polymerization | FeCl₃ | 3-Substituted Thiophenes | Simple, but can lead to irregular linkages. nih.govresearchgate.net |

| Kumada Catalyst-Transfer Polycondensation | Nickel-based catalysts | Grignard-functionalized Thiophenes | Produces regioregular polymers with controlled molecular weight. nih.govrsc.org |

| Stille Coupling | Palladium-based catalysts | Stannylated Thiophenes | Versatile method for creating complex polymer architectures. nih.gov |

| Suzuki Coupling | Palladium-based catalysts | Boronic acid/ester functionalized Thiophenes | Another versatile C-C coupling method. rsc.orgnih.gov |

This table summarizes common methods for synthesizing thiophene-based polymers, into which monomers like this compound could potentially be incorporated.

The thiol group of this compound is highly reactive and can be utilized to graft the thiophene moiety onto existing polymer backbones through various chemical reactions, most notably "thiol-ene" click chemistry. nih.govumass.edu This post-polymerization modification strategy allows for the introduction of the electronic and optical properties of the thiophene ring onto a wide range of polymers without altering their primary chain structure. osti.gov

Thiol-ene chemistry involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an 'ene'). researchgate.net This reaction is highly efficient and can be initiated by UV light or heat. nih.gov By preparing polymers with pendant vinyl or allyl groups, this compound can be covalently attached, creating a functionalized material with new properties. osti.govresearchgate.net This method has been used to functionalize materials like porous polymer monoliths for chromatography and syndiotactic 1,2-polybutadiene nanoparticles. nih.govresearchgate.net The functionalization can significantly alter the surface properties of materials, for instance, by enhancing polarity and adhesive strength. umass.edu

Nanoscience and Nanomaterials Functionalization

In nanoscience, the precise control of surface chemistry is paramount for tailoring the properties and applications of nanomaterials. This compound serves as an excellent surface ligand, particularly for noble metal nanoparticles.

The sulfur atom in the thiol group of this compound has a strong affinity for gold and other noble metal surfaces, leading to the formation of a stable covalent metal-sulfur bond. conicet.gov.arnih.gov This interaction is the basis for the formation of self-assembled monolayers (SAMs) on the surface of gold nanoparticles (AuNPs). conicet.gov.ar When this compound is used, the nanoparticles become coated with a layer of thiophene units.

The functionalization process involves the displacement of weakly bound stabilizing agents, such as citrate, from the nanoparticle surface by the thiol. researchgate.netmdpi.com The kinetics of this ligand exchange can take from minutes to over an hour to complete. researchgate.netmdpi.com The resulting organic layer passivates the nanoparticle core, preventing aggregation and providing colloidal stability. conicet.gov.arnih.gov The thiophene groups on the exterior of the nanoparticle can then be used for further chemical reactions or to mediate interactions with other materials, such as a polymer matrix in a nanocomposite. The surface functionalization of magnetic nanoparticles has also been achieved using thiol-based approaches, creating versatile core-shell hybrid materials. mdpi.com

Table 2: Characteristics of Thiol-Functionalized Gold Nanoparticles

| Property | Description | Significance |

|---|---|---|

| Binding | Strong, covalent Au-S bond formation. conicet.gov.ar | Provides robust and stable functionalization. |

| Self-Assembly | Formation of ordered self-assembled monolayers (SAMs). conicet.gov.ar | Allows for precise control over surface chemistry and properties. |

| Stability | Prevents nanoparticle aggregation and enhances colloidal stability. nih.gov | Crucial for the processing and application of nanoparticles in solution. |

| Surface Functionality | The exposed thiophene rings provide sites for further reactions or specific interactions. | Enables the creation of multifunctional, hierarchical nanostructures. |

This interactive table outlines the key features of gold nanoparticles functionalized with thiol-containing molecules like this compound.

The unique properties of nanoparticles functionalized with this compound can be harnessed for various applications, particularly in the development of sensors. The thiophene units on the surface can interact with specific analytes, and this interaction can be transduced into a measurable signal through the nanoparticle's properties, such as its localized surface plasmon resonance (LSPR). mdpi.com

For example, functionalized gold nanoparticles can be used in biosensors. nih.gov The thiophene moiety could be further functionalized with biorecognition elements, or it could participate directly in sensing mechanisms through its electronic properties. Thiophene derivatives have also been loaded into nanoparticles for therapeutic applications, such as anticancer activity, demonstrating the versatility of these systems. nih.gov The catalytic properties of functionalized resins containing gold nanoparticles have also been explored, for instance, in the reduction of nitro compounds. researchgate.net

Optoelectronic and Electronic Materials

Thiophene-based materials are at the forefront of research in organic optoelectronics due to their semiconducting nature. nottingham.ac.ukrsc.org The incorporation of this compound into these materials, either as part of a conjugated polymer backbone or as a functional group, can significantly influence their performance in devices.

The electronic properties of thiophene-based materials are dictated by their π-conjugated system. taylorfrancis.com The ability to functionalize these materials using the methanethiol group allows for the tuning of their energy levels (HOMO/LUMO), which is critical for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.gov Furthermore, the thiol group can be used to anchor these organic semiconductors onto electrodes (e.g., gold), improving the charge injection/extraction efficiency in electronic devices.

The development of novel thiophene-based conjugated polymers and macrocycles continues to yield materials with improved charge transport properties and tailored absorption/emission spectra for use in transistors, solar cells, and photodetectors. rsc.orgrsc.org The strategic design and synthesis of these materials, often involving functional monomers, are key to advancing the field of organic electronics. nottingham.ac.uktaylorfrancis.com

Role in Organic Photovoltaic (OPV) Devices

Currently, there is a lack of specific research data detailing the direct application or significant role of this compound in the active layers or other primary components of organic photovoltaic (OPV) devices. Scientific literature within the scope of this review does not provide substantial evidence of its use as a donor, acceptor, or interfacial material in OPV fabrication. Therefore, a detailed analysis of its performance metrics in this context cannot be provided.

Bio-Inspired and Biomimetic Materials (Focus on synthetic methodology, not biological application)

In the realm of bio-inspired and biomimetic materials, this compound has been identified as a potential diene containing a sulfhydryl group. google.com This characteristic suggests its utility in certain synthetic methodologies, such as the Diels-Alder reaction, for the creation of more complex molecular architectures. google.com For instance, it can be used in combination with a dienophile to form Diels-Alder cycloaddition products. google.com This synthetic approach allows for the linkage of different molecular moieties, a common strategy in the design of functional materials.

**catalytic Applications and Ligand Chemistry of 3 Thiophenemethanethiol**

3-Thiophenemethanethiol as a Ligand in Homogeneous Catalysis

While thiols and thiophene-containing molecules are widely used as ligands in homogeneous catalysis, no literature was found that specifically documents the use of this compound in this capacity.

Coordination Chemistry with Transition Metals

There is no specific experimental data available on the coordination chemistry of this compound with transition metals. In general, thiolates (RS⁻) are classified as soft Lewis bases and tend to coordinate strongly with soft Lewis acid metals. The coordination can result in terminal or bridging thiolate ligands. However, the specific coordination modes, stability constants, and structural details of this compound complexes are not reported.

Application in Specific Organic Transformations (e.g., Cross-Coupling Reactions)

No studies were found describing the application of this compound as a ligand in cross-coupling or other specific organic transformations. Research in this area often focuses on other thiophene (B33073) derivatives or different thiol-based ligands to facilitate reactions like C-S bond formation.

Organocatalysis and Biocatalysis

There is no information available regarding the use of this compound in either organocatalysis or biocatalysis. Research into biocatalytic processes sometimes involves thiols as reagents or "traps" for reaction intermediates, but none specifically name this compound. Similarly, its role as an organocatalyst is undocumented.

Mentioned Compounds

As no article could be generated, a table of compounds cannot be provided.

3 Thiophenemethanethiol As a Building Block in Complex Organic Synthesis

3-Thiophenemethanethiol, a bifunctional molecule featuring a nucleophilic thiol group attached to a thiophene (B33073) ring via a methylene (B1212753) linker, serves as a versatile and strategic building block in modern organic synthesis. Its unique combination of a reactive sulfur nucleophile and an aromatic heterocyclic scaffold allows for its incorporation into a wide array of complex molecular architectures. This article explores its utility in the construction of heterocyclic systems, its role in multicomponent and cascade reactions, its potential contributions to the synthesis of natural product motifs, and the selective transformations it can undergo.

**environmental Behavior and Degradation Pathways of 3 Thiophenemethanethiol**

Photochemical Degradation in Environmental Matricesmui.ac.ir

Photochemical degradation, initiated by the absorption of solar radiation, is a significant pathway for the transformation of organic compounds in the environment. For aromatic structures like the thiophene (B33073) ring in 3-thiophenemethanethiol, direct photolysis and indirect photo-oxidation processes are the primary mechanisms of degradation.

Direct photolysis involves the absorption of photons by the molecule, leading to its excitation and subsequent chemical breakdown. The thiophene ring is known to absorb ultraviolet (UV) radiation, which can induce ring cleavage and the formation of various smaller organic molecules. The presence of the methanethiol (B179389) group may influence the photolytic stability of the thiophene ring.

Indirect photo-oxidation is often a more significant degradation pathway in natural waters. This process is mediated by photochemically produced reactive species, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These highly reactive species can attack the thiophene ring and the thiol group, leading to a cascade of oxidation reactions. The reaction with hydroxyl radicals is typically the most important of these processes in sunlit surface waters.

Microbial and Biotransformation Pathways in Environmental Contextsresearchgate.net

Microbial degradation is a critical process in the removal of organic compounds from soil and aquatic environments. The biodegradability of this compound will depend on the presence of microbial populations capable of metabolizing this compound. While thiophene itself can be resistant to biodegradation, various microorganisms have been shown to degrade substituted thiophenes.

For instance, bacteria of the genus Rhodococcus have been identified that can utilize thiophene derivatives as a sole source of carbon and energy. nih.gov These bacteria are known to initiate the degradation of the thiophene ring through oxidation, leading to the formation of intermediates that can then enter central metabolic pathways. The degradation process often involves the cleavage of the carbon-sulfur bonds and the eventual mineralization of the compound to carbon dioxide and sulfate. nih.gov

The biotransformation of the methanethiol group is also a well-documented process. Methanethiol can be metabolized by a wide range of microorganisms through oxidation to formaldehyde (B43269) and hydrogen sulfide (B99878), or it can be incorporated into cellular components like methionine.

Chemical Transformation and Fate in Aquatic and Soil Systems

In addition to photochemical and microbial processes, this compound can undergo abiotic chemical transformations in aquatic and soil environments. The primary reactions are likely to be hydrolysis and oxidation.

The thiol group of this compound can be susceptible to oxidation by various chemical oxidants present in the environment, such as dissolved oxygen, metal oxides, and other reactive species. This can lead to the formation of disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The rate of these oxidation reactions will be dependent on the redox potential of the environment.

The thiophene ring is generally stable to hydrolysis under typical environmental pH conditions. However, in the presence of strong acids or bases, ring opening may occur, although such conditions are not common in most natural systems.

Sorption to soil and sediment particles is another important process that will influence the fate and transport of this compound. The extent of sorption will depend on the organic carbon content of the soil or sediment and the physicochemical properties of the compound itself. Sorption can reduce the bioavailability of the compound for microbial degradation and its mobility in the subsurface.

Atmospheric Chemistry and Volatilization Studiesmui.ac.ir

Due to its potential volatility, this compound can be partitioned into the atmosphere, where it will be subject to atmospheric oxidation processes. The primary oxidant in the troposphere is the hydroxyl radical (•OH), which is formed photochemically.

The reaction of this compound with •OH is expected to be a major atmospheric degradation pathway. Based on studies of similar organic sulfides, the reaction can proceed via two main pathways: •OH addition to the thiophene ring and H-atom abstraction from the thiol group.

Computational studies on the atmospheric oxidation of thiophene suggest that •OH addition to the carbon atoms of the ring is a significant reaction channel. nih.gov This leads to the formation of an adduct that can then react with molecular oxygen to form peroxy radicals, initiating a series of reactions that can lead to ring cleavage and the formation of secondary organic aerosols.

H-atom abstraction from the S-H bond of the methanethiol group is also a likely reaction pathway. This would result in the formation of a thiyl radical (3-thiophenemethanylthiyl radical), which can then undergo further reactions in the atmosphere, such as oxidation to form sulfur dioxide (SO₂). A computational study on the atmospheric fate of 3-methyl-2-butene-1-thiol (B196119) indicated that the initial reaction with OH radicals proceeds via addition to the carbon-carbon double bond. nih.govresearchgate.net The resulting carbon-centered radicals can then react with atmospheric oxygen. nih.govresearchgate.net

The atmospheric lifetime of this compound will be determined by the rate of its reaction with •OH and other atmospheric oxidants. While specific kinetic data for this compound is not available, by analogy with other thiophenes and thiols, its lifetime is expected to be on the order of hours to days.

Table 1: Key Environmental Processes for this compound

| Process | Environmental Matrix | Primary Mechanism | Potential Products |

|---|---|---|---|

| Photochemical Degradation | Water, Soil Surface | Direct Photolysis, Indirect Photo-oxidation (•OH, ¹O₂) | Ring-cleavage products, Sulfoxides |

| Microbial Degradation | Soil, Water | Aerobic/Anaerobic Metabolism | CO₂, SO₄²⁻, Biomass |

| Chemical Transformation | Water, Soil | Oxidation, Hydrolysis | Disulfides, Sulfonic acids |

| Atmospheric Chemistry | Atmosphere | Reaction with •OH, Photolysis | Secondary Organic Aerosol, SO₂ |

**future Directions and Emerging Research Avenues for 3 Thiophenemethanethiol**

Unexplored Synthetic Methodologies